molecular formula C8H9N3O B12827510 4-Methoxy-1H-benzo[d]imidazol-6-amine

4-Methoxy-1H-benzo[d]imidazol-6-amine

Cat. No.: B12827510
M. Wt: 163.18 g/mol
InChI Key: GUQQUHGLEGUTFX-UHFFFAOYSA-N
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Description

4-Methoxy-1H-benzo[d]imidazol-6-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-benzo[d]imidazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Comparison: 4-Methoxy-1H-benzo[d]imidazol-6-amine is unique due to the presence of both methoxy and amine groups, which enhance its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit improved solubility, stability, and a broader spectrum of biological activities .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

7-methoxy-3H-benzimidazol-5-amine

InChI

InChI=1S/C8H9N3O/c1-12-7-3-5(9)2-6-8(7)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)

InChI Key

GUQQUHGLEGUTFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=CN2)N

Origin of Product

United States

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